

# Axitinib Impurity 2 peak resolution issues

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## Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9

Cat. No.: S1790298

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## Understanding Axitinib Impurity 2

Before troubleshooting, it's important to know the identity of the impurity you are dealing with. The search results point to two different compounds being referred to as "**Axitinib Impurity 2**" in the market.

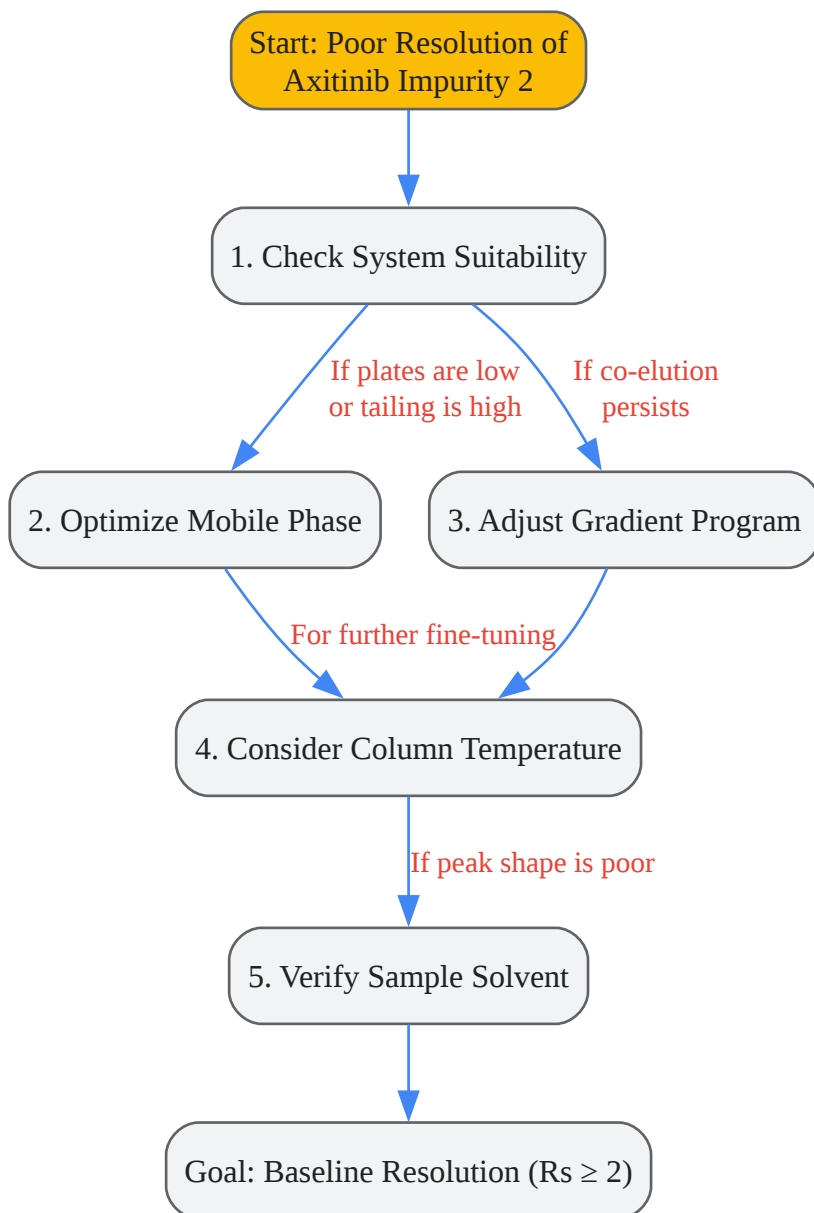
The table below summarizes the key identifiers for these two distinct impurities:

Characteristic	Nitroso Impurity 2 (SynZeal)	Dimeric Impurity 2 (Toref)
Chemical Name	6-Iodo-1-nitroso-1H-indazole [1]	2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methylbenzamide] [2]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> IN <sub>3</sub> O [1]	C <sub>44</sub> H <sub>36</sub> N <sub>8</sub> O <sub>2</sub> S <sub>2</sub> [2]
Molecular Weight	273.0 g/mol [1]	772.95 g/mol [2]
CAS Number	Not Assigned (NA) [1]	1428728-83-9 [2]
Structure (Simplified)	A mono-functional indazole derivative [1]	A large, complex dimer of Axitinib [2]

This distinction is critical because a small, polar molecule like **Nitroso Impurity 2** will behave very differently in a chromatographic system compared to a large, bulky **Dimeric Impurity 2**. The troubleshooting steps below will need to be selected with your specific impurity in mind.

## Troubleshooting Peak Resolution Issues

Peak resolution ( $R_s$ ) problems, such as co-elution or poor separation from other peaks, can stem from various factors in your method. The following workflow outlines a systematic approach to diagnosing and solving these issues.



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Here are the detailed methodologies for each step in the troubleshooting workflow:

## Check System Suitability

Begin by ensuring your instrument and column are performing correctly. A validated method for Axitinib and Avelumab specifies that the **tailing factor** for analyte peaks should be **not more than 2.0** and **theoretical plates** should be **not less than 2000** [3]. If your data does not meet these criteria, the root cause may be a degraded column, contaminated guard column, or issues with the HPLC system (e.g., dwell volume, mixer performance).

## Optimize Mobile Phase Composition

The pH and organic modifier ratio in the mobile phase are powerful tools for manipulating selectivity and resolution.

- **pH Adjustment:** The cited RP-HPLC method uses a mobile phase with a pH of 2.5 (adjusted with Ortho-Phosphoric Acid) [3]. A low pH suppresses the ionization of acidic silanol groups on the column stationary phase and acidic analytes, often leading to sharper peaks and better resolution. If you are working at a higher pH, try lowering it.
- **Organic Solvent Ratio:** The same method uses a mixture of Acetonitrile and 0.1% Triethylamine (TEA) in a 45:55 v/v ratio [3]. Small adjustments to this ratio (e.g., from 43:57 to 47:53) can significantly impact retention times and resolution. Use a scouting gradient to find the optimal ratio.

## Adjust Gradient Program

If the impurity elutes too close to the main peak or solvent front, the gradient profile needs refinement.

- **For Early Eluting Impurities:** Flatten the initial gradient slope. This increases the time the analyte spends in the column at a lower solvent strength, improving separation.
- **For Co-elution with Main Peak:** Adjust the gradient steepness around the retention time of the co-eluting peaks. A shallower gradient increases the time window for separation.

## Consider Column Temperature

Temperature influences retention, efficiency, and selectivity. A common starting point is room temperature (e.g., 25°C) [3]. You can experiment with temperatures between **30°C and 50°C**. Increasing temperature typically reduces backpressure and viscosity, which can enhance efficiency and improve peak shape. However, it can also reduce selectivity for some compounds, so this requires experimental verification.

## Verify Sample Solvent

The solvent used to dissolve your sample must not be stronger than the initial mobile phase composition. If the sample solvent has a higher eluting strength, it can cause peak splitting, broadening, or distorted shapes as the sample focuses poorly at the head of the column. Ensure your sample is dissolved in a solvent that matches or is weaker than your starting mobile phase.

## Frequently Asked Questions (FAQs)

**Q1: What is a suitable column for separating Axitinib and its impurities?** A1: A Hyperclone 5 $\mu$  BDS C18 130A (150 x 4.6 mm, 5 $\mu$ ) column has been successfully used for Axitinib and another drug [3]. BDS (Base Deactivated Silica) columns are particularly good for separating basic compounds as they minimize silanol interactions, reducing peak tailing.

**Q2: What detection wavelength should I use?** A2: A Photodiode Array (PDA) detector set at **219 nm** has been employed for Axitinib [3]. It is advisable to use a PDA detector to take a full UV spectrum of Impurity 2, which will help confirm its identity and choose the optimal wavelength for your specific method.

**Q3: My recovery is low. What could be the cause?** A3: The cited method validation requires a percentage recovery between **98.0% to 102.0%** [3]. Low recovery can be due to incomplete dissolution, sample degradation, or adsorption to surfaces. Ensure proper sonication and centrifugation during sample preparation [3], and consider using silanized vials if adsorption is suspected.

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## References

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